7-Chloro-8-methylquinolin-4-ol

Description

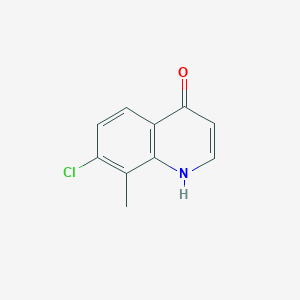

7-Chloro-8-methylquinolin-4-ol is a halogenated quinoline derivative characterized by a chlorine atom at position 7, a methyl group at position 8, and a hydroxyl group at position 4 (Figure 1). Its molecular formula is C₁₀H₈ClNO, with a molar mass of 193.63 g/mol.

Properties

IUPAC Name |

7-chloro-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEXKUDRCXAASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588873 | |

| Record name | 7-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-39-5 | |

| Record name | 7-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-Chloro-8-methylquinolin-4-ol typically involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of an organic solvent and a dehydrogenation reagent. The reaction proceeds through a series of steps, including cyclization and dehydrogenation, to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methylquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-8-methylquinolin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antiviral activities.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methylquinolin-4-ol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis of 7-chloro-8-methylquinolin-4-ol with structurally similar compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Electronic Effects: The chlorine atom at C7 in this compound is electron-withdrawing, which may enhance stability and influence binding to biological targets (e.g., enzymes or DNA). In contrast, 5-chloro-8-methoxy-2-methylquinolin-4-ol has Cl at C5, which alters the electron density distribution across the aromatic ring. The methyl group at C8 in the target compound increases lipophilicity compared to 7-methylquinolin-8-ol , where a hydroxyl at C8 enhances polarity and metal-chelating capacity.

Synthetic Routes :

- Styryl-substituted derivatives (e.g., and ) are synthesized via nitration followed by sodium dithionite reduction , whereas bulkier substituents (e.g., morpholin-4-yl in ) require condensation or Mannich reactions.

Biological Activity: Antimicrobial Potential: Chlorinated quinolines (e.g., target compound and ) often exhibit antimicrobial properties due to membrane disruption or enzyme inhibition. Structural Complexity: Compounds with extended substituents (e.g., styryl or morpholino-phenyl groups ) show enhanced specificity but may face bioavailability challenges compared to simpler analogs like this compound.

Physical Properties: The methoxy group in 5-chloro-8-methoxy-2-methylquinolin-4-ol improves aqueous solubility, whereas the methyl group in the target compound enhances lipid solubility, favoring blood-brain barrier penetration.

Biological Activity

7-Chloro-8-methylquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a member of the quinoline family, characterized by the following structure:

| Property | Details |

|---|---|

| Molecular Formula | C10H8ClNO |

| Molecular Weight | 201.63 g/mol |

| Key Functional Groups | Chlorine (Cl), Hydroxyl (OH) |

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : It inhibits key bacterial enzymes such as DNA gyrase and topoisomerase IV, critical for DNA replication. This inhibition disrupts bacterial DNA synthesis and induces cell death.

- Antimicrobial Activity : The compound has shown promising results against a range of pathogens, including bacteria and protozoa. Its mechanism likely involves disrupting cellular processes through enzyme inhibition and membrane interaction .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial effects:

- Bacterial Inhibition : Studies indicate moderate to high antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics .

Antimalarial Properties

The compound has also been evaluated for its antimalarial potential:

- In Vitro Studies : It has shown significant activity against Plasmodium falciparum, with IC50 values often below 100 μM, indicating effective inhibition of parasite growth .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

- Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). Results indicated selective cytotoxicity towards these cells, suggesting potential for development as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy :

- Antimalarial Activity :

- Cytotoxicity in Cancer Cells :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.